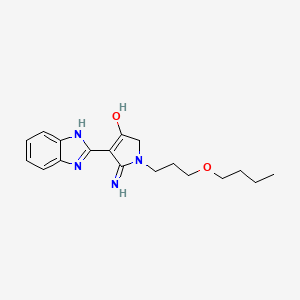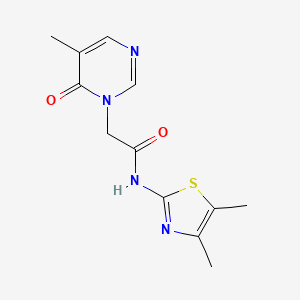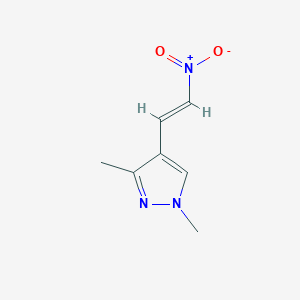![molecular formula C20H15ClN2O2S B2648533 3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-55-3](/img/structure/B2648533.png)
3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidin-4-one . These compounds are known for their diverse biological activities and are often used in medicinal chemistry . They have been synthesized as potential anti-PI3K agents, which are important in cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with substituted aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF leads to the formation of thieno[2,3-d]pyrimidin-4-one derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives include the reaction of 3-amino-thiophene-2-carboxylate derivatives with substituted aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF . This leads to the formation of thieno[2,3-d]pyrimidin-4-one derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Applications : Thienopyrimidine derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds exhibit significant activity against various bacteria and fungi, and also show potential as anti-inflammatory agents, indicating their relevance in developing new therapeutic agents for infections and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Cytotoxic Activities : Some novel fused thiazolopyrimidinone derivatives, closely related to the mentioned compound, have been synthesized and characterized. These compounds demonstrated promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, suggesting their potential in cancer therapy (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
One-Step Synthesis for Pharmacological Applications : A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, highlighting a catalytic four-component reaction that simplifies the production process. This method underlines the compound's role in creating pharmacologically important classes with potential for various therapeutic applications (Shi et al., 2018).
Antitumor and Antifungal Profiling
Antitumor Activity : New 4-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for antitumor activity. These compounds have shown potent effects on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The results indicate the potential for these compounds in antitumor therapies (Hafez & El-Gazzar, 2017).
Antifungal and Antimicrobial Agents : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds displayed excellent activity, being more potent than control compounds against a range of bacterial and fungal species. This highlights their potential as lead compounds for developing new antimicrobial and antifungal agents (Magoulas et al., 2020).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-15-8-6-13(7-9-15)16-11-26-19-18(16)22-12-23(20(19)24)10-14-4-2-3-5-17(14)21/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLLLICYRZFPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2648458.png)
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B2648460.png)
![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2648467.png)


![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2648472.png)
